molecular formula C11H9N5 B3352859 6-(1H-imidazol-2-yl)-1,8-Naphthyridin-2-amine CAS No. 51168-57-1

6-(1H-imidazol-2-yl)-1,8-Naphthyridin-2-amine

Cat. No.: B3352859
CAS No.: 51168-57-1
M. Wt: 211.22 g/mol
InChI Key: UZAIUYNSLJSQFP-UHFFFAOYSA-N
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Description

6-(1H-imidazol-2-yl)-1,8-Naphthyridin-2-amine is a heterocyclic compound that features both imidazole and naphthyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-imidazol-2-yl)-1,8-Naphthyridin-2-amine typically involves the condensation of appropriate precursors. One common method involves the reaction of 2-aminonicotinic acid with imidazole derivatives under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

6-(1H-imidazol-2-yl)-1,8-Naphthyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogenated solvents and bases such as potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

6-(1H-imidazol-2-yl)-1,8-Naphthyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(1H-imidazol-2-yl)-1,8-Naphthyridin-2-amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The imidazole ring is known to coordinate with metal ions, which can be crucial for its activity in catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1H-imidazol-2-yl)-1,8-Naphthyridin-2-amine is unique due to its dual heterocyclic structure, combining both imidazole and naphthyridine moieties

Properties

IUPAC Name

6-(1H-imidazol-2-yl)-1,8-naphthyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c12-9-2-1-7-5-8(6-15-11(7)16-9)10-13-3-4-14-10/h1-6H,(H,13,14)(H2,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAIUYNSLJSQFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NC=C(C=C21)C3=NC=CN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20485916
Record name 1,8-Naphthyridin-2-amine, 6-(1H-imidazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20485916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51168-57-1
Record name 1,8-Naphthyridin-2-amine, 6-(1H-imidazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20485916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(1H-imidazol-2-yl)-1,8-Naphthyridin-2-amine
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6-(1H-imidazol-2-yl)-1,8-Naphthyridin-2-amine
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6-(1H-imidazol-2-yl)-1,8-Naphthyridin-2-amine
Reactant of Route 6
6-(1H-imidazol-2-yl)-1,8-Naphthyridin-2-amine

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